Home > Products > Screening Compounds P115668 > 9,11-Didehydrospirolactone
9,11-Didehydrospirolactone -

9,11-Didehydrospirolactone

Catalog Number: EVT-13555640
CAS Number:
Molecular Formula: C22H28O3
Molecular Weight: 340.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

9,11-Didehydrospirolactone is a compound that belongs to the class of spirolactones, which are characterized by their unique molecular structure that includes a lactone ring fused to a steroid framework. This compound is notable for its potential pharmacological applications, particularly in the fields of diuretics and antihypertensive agents. The classification of this compound places it within the broader category of steroidal compounds, which are widely recognized for their biological activity and therapeutic uses.

Synthesis Analysis

The synthesis of 9,11-Didehydrospirolactone has been explored through various methods. One notable synthetic route involves the use of starting materials such as spironolactone or its derivatives. The process typically includes several key steps:

  1. Dehydrogenation: This step is crucial for introducing the double bonds at the 9 and 11 positions. Dehydrogenation reactions can be facilitated using reagents such as selenium dioxide or palladium catalysts.
  2. Cyclization: Following dehydrogenation, cyclization occurs to form the lactone structure. This may involve acid-catalyzed reactions or enzymatic transformations that promote ring closure.
  3. Purification: The final product often requires purification techniques such as chromatography to isolate 9,11-Didehydrospirolactone from by-products and unreacted starting materials.

These synthetic methods have been optimized to improve yield and reduce side reactions, making them suitable for industrial applications .

Molecular Structure Analysis

The molecular structure of 9,11-Didehydrospirolactone can be described as follows:

  • Molecular Formula: C22H28O3
  • Molar Mass: Approximately 340.463 g·mol−1
  • Structural Features:
    • A fused ring system characteristic of steroid compounds.
    • A lactone functional group that contributes to its chemical reactivity.

The structural representation can be depicted using various notations, including SMILES and InChI formats, which facilitate computational modeling and analysis.

Chemical Reactions Analysis

9,11-Didehydrospirolactone can participate in several chemical reactions due to its functional groups:

  1. Hydrolysis: The lactone can undergo hydrolysis in the presence of water or aqueous acid to yield corresponding hydroxy acids.
  2. Reduction: The double bonds present in the structure can be reduced using hydrogenation methods to produce saturated derivatives.
  3. Oxidation: Conversely, oxidation reactions can introduce additional functional groups, expanding its utility in synthetic organic chemistry.

These reactions are significant for modifying the compound's properties and enhancing its pharmacological profile .

Mechanism of Action

The mechanism of action for 9,11-Didehydrospirolactone primarily involves its interaction with mineralocorticoid receptors. By binding to these receptors, it exerts effects similar to those of aldosterone, leading to increased sodium reabsorption and potassium excretion in the kidneys. This mechanism underlies its potential use as a diuretic agent.

Additionally, studies have indicated that compounds within this class may also exhibit anti-inflammatory properties by modulating pathways involved in inflammation and fluid retention .

Physical and Chemical Properties Analysis

The physical and chemical properties of 9,11-Didehydrospirolactone include:

  • Appearance: Typically exists as a white crystalline solid.
  • Solubility: Soluble in organic solvents like ethanol and methanol but may have limited solubility in water.
  • Melting Point: Specific melting point data may vary depending on purity but generally falls within a range typical for similar compounds.

These properties are crucial for determining the compound's behavior in biological systems and its formulation into pharmaceutical products .

Applications

9,11-Didehydrospirolactone has several scientific uses:

  • Pharmaceutical Development: It is being investigated for its potential as an antihypertensive and diuretic agent due to its ability to modulate fluid balance and blood pressure.
  • Research Tool: The compound serves as a model for studying steroidal structures and their biological activities, aiding in the design of new drugs with improved efficacy and safety profiles.
Historical Evolution & Nomenclature of 9,11-Didehydrospirolactone Derivatives

Emergence in Steroidal Lactone Research (1950s–Present)

The discovery of 9,11-Didehydrospirolactone is intrinsically linked to the metabolic investigation of spironolactone, the first clinically utilized mineralocorticoid receptor antagonist (MRA), developed in the late 1950s [2] [5]. By the mid-1960s, researchers identified it as a significant hepatic metabolite formed during the biotransformation of spironolactone in humans and animal models. Initial studies focused on characterizing the structural alterations induced by hepatic enzymes, revealing that oxidation at the C9-C11 position generated a distinct conjugated system within the steroidal backbone [2]. This structural feature conferred unique electronic properties compared to the parent compound. Throughout the 1970s-1990s, research expanded beyond metabolic pathways to explore its intrinsic pharmacological potential. While recognized as an intermediate metabolite, studies suggested it possessed inherent, albeit weaker, antimineralocorticoid activity compared to spironolactone and its primary active metabolite, 7α-thiomethylspironolactone (7α-TMS) [2] [5]. Research interest persisted into the 21st century, particularly as analytical techniques like LC-MS/MS allowed for precise quantification in biological matrices and spurred investigations into its potential role in the overall effects of spironolactone therapy and its unique physicochemical interactions [1].

Table 1: Key Milestones in 9,11-Didehydrospirolactone Research

Time PeriodResearch FocusKey Finding/Advancement
1960sMetabolic IdentificationIdentification as a hepatic oxidative metabolite of spironolactone
1970s-1980sStructural & Activity ProfilingConfirmation of Δ9,11 structure; Assessment of weak MR binding affinity
1990s-2000sAnalytical CharacterizationDevelopment of HPLC and later LC-MS/MS methods for detection and quantification
2010s-PresentPhysicochemical & MechanisticExploration of unique reactivity and potential non-MR mediated interactions

Structural Differentiation from Spirolactone Analogues

9,11-Didehydrospirolactone belongs to the C21-steroidal lactone class but is distinguished by critical modifications within its tetracyclic ring system. Its defining feature is the Δ9,11 double bond (unsaturation between carbon atoms 9 and 11) within ring C. This structural element creates a conjugated enone system extending from the C3 ketone (ring A) through the Δ4 double bond (ring B) and into the Δ9,11 bond (ring C) [2] [1]. This extended conjugation significantly alters the molecule's electronic distribution, planarity, and reactivity compared to spironolactone and its major active sulfur-containing metabolites (7α-thiospironolactone, 7α-TMS, 6β-OH-7α-TMS, canrenone).

Crucially, 9,11-Didehydrospirolactone lacks the C7α-thioacetyl group that characterizes spironolactone and its initial metabolites (7α-thiospironolactone, 7α-TMS). This thioacetyl group is critical for high-affinity binding to the Mineralocorticoid Receptor (MR) and contributes to the antiandrogenic activity observed with spironolactone and 7α-TMS through interaction with the Androgen Receptor (AR) [2] [5] [1]. The absence of this bulky substituent at C7, combined with the altered ring C geometry due to the Δ9,11 bond, results in a distinct three-dimensional shape and polar surface area. These differences lead to significantly reduced binding affinity for steroid receptors like the MR and AR compared to 7α-TMS or canrenone, explaining its weaker direct hormonal activity [1] [2]. Its structure more closely resembles canrenone (another major metabolite lacking the C7α-thio group), but retains the intact C17α lactone ring (characteristic of active MRAs) instead of undergoing lactone ring hydrolysis to canrenoic acid.

Table 2: Structural Comparison of 9,11-Didehydrospirolactone with Key Spirolactone-Related Compounds

Structural FeatureSpironolactone7α-Thiomethylspironolactone (7α-TMS)Canrenone9,11-Didehydrospirolactone
C3 CarbonylYesYesYesYes
Δ4 Double BondYesYesYesYes
C7α Substituent-SCOCH₃ (Thioacetyl)-SCH₃ (Thiomethyl)HH
C9-C11 BondSingleSingleSingleDouble Bond (Δ9,11)
C17α LactoneIntactIntactIntactIntact
Conjugated SystemΔ4-en-3-oneΔ4-en-3-oneΔ4-en-3-oneΔ4,9,11-trien-3-one
Primary BioactivityMRA (Pro-drug), AntiandrogenicPotent MRA, AntiandrogenicWeak MRAVery Weak MRA

Nomenclature Conflicts in Early Pharmacological Literature

The naming of spironolactone metabolites, including 9,11-Didehydrospirolactone, was a significant source of confusion in early scientific literature. This stemmed from several factors:

  • Metabolic Pathway Complexity: Spironolactone undergoes extensive and parallel metabolism via multiple pathways: deacetylation, dethioacetylation, S-methylation, hydroxylation, and oxidation [2]. This generated numerous structurally similar compounds, often isolated and characterized by different research groups using varying analytical techniques (TLC, early GC, biological assays).
  • Focus on Canrenone: Early research heavily emphasized canrenone (formed via dethioacetylation) as a major, active circulating metabolite. Compounds identified later in the oxidative pathways, like 9,11-Didehydrospirolactone, were sometimes mischaracterized as isomers or degradation products of canrenone due to similar molecular weights and chromatographic behaviors under less sophisticated separation conditions.
  • Inconsistent Use of Trivial Names: The application of names like "SC-__" (referencing Searle, the developing company), "Product X," or references based solely on chromatographic mobility (e.g., "Peak 3 metabolite") without rigorous structural assignment was common. The term "6,7-dehydrospirolactone" was occasionally used ambiguously and potentially incorrectly applied to what was later definitively identified as the 9,11-unsaturation isomer [2].
  • Lack of Standardized IUPAC Conventions: Early literature often relied on functional group naming without precise locant specification for unsaturation in the steroid nucleus. The systematic name 17α-Hydroxy-3-oxo-9,11-secopregna-4,9(11)-dien-21-oic acid γ-lactone (or variations thereof) clarifies the position of the double bonds (Δ4 and Δ9(11)) and the intact lactone, but this precise nomenclature wasn't consistently applied initially.

The resolution of these conflicts required the advent of more advanced analytical tools in the 1970s and 1980s, particularly Nuclear Magnetic Resonance (NMR) spectroscopy and later high-resolution mass spectrometry (HRMS). NMR was crucial for unambiguously assigning the position of the double bond to C9-C11 (Δ9,11) by characterizing the distinctive coupling patterns and chemical shifts of the protons and carbons in ring C, differentiating it conclusively from other potential isomeric structures like Δ6,7 or Δ14,15 unsaturations. This led to the adoption of the specific and definitive name 9,11-Didehydrospirolactone.

Table 3: Nomenclature Timeline and Resolution for 9,11-Didehydrospirolactone

Properties

Product Name

9,11-Didehydrospirolactone

IUPAC Name

(8S,10S,13S,14S,17R)-10,13-dimethylspiro[2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione

Molecular Formula

C22H28O3

Molecular Weight

340.5 g/mol

InChI

InChI=1S/C22H28O3/c1-20-9-5-15(23)13-14(20)3-4-16-17(20)6-10-21(2)18(16)7-11-22(21)12-8-19(24)25-22/h6,13,16,18H,3-5,7-12H2,1-2H3/t16-,18+,20+,21+,22-/m1/s1

InChI Key

OWGUXBUOLTVDBZ-DOYHNPMNSA-N

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2=CCC4(C3CCC45CCC(=O)O5)C

Isomeric SMILES

C[C@]12CCC(=O)C=C1CC[C@@H]3C2=CC[C@]4([C@H]3CC[C@@]45CCC(=O)O5)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.